1,1,1-Trichloro-2,2,2-trifluoroethane

描述

1,1,1-Trichlorotrifluoroethane is used in the synthesis of isosteres showing potential to be β-turn promoters. Also used in the synthesis of fluoro-containing alkenes.

作用机制

Target of Action

1,1,1-Trichloro-2,2,2-trifluoroethane, also known as CFC-113a, is a chlorofluorocarbon (CFC). Its primary target is the ozone layer in the Earth’s stratosphere . The compound has a significant impact on the ozone layer due to its chlorine and fluorine content .

Biochemical Pathways

The degradation of ozone by CFC-113a involves two key reactions :

The process regenerates Cl• to destroy more O3. The Cl• will destroy an average of 100,000 O3 molecules during its atmospheric lifetime of 1–2 years .

Pharmacokinetics

As a volatile compound, CFC-113a has a high vapor pressure . , but it is soluble in alcohol, ether, and chloroform. Its density is 1.579 g/mL , and it has a boiling point of 46 °C .

Result of Action

The result of CFC-113a’s action is the depletion of the ozone layer . This has significant environmental implications, including increased UV radiation reaching the Earth’s surface, which can cause skin cancer and cataracts in humans and harm to aquatic ecosystems.

Action Environment

The action of CFC-113a is influenced by environmental factors such as sunlight and temperature. Ultraviolet radiation in sunlight is necessary for the compound to break up and release chlorine radicals . Furthermore, the compound’s stability and longevity in the atmosphere mean that it can continue to deplete the ozone layer for many years after its release .

生化分析

Biochemical Properties

It remains in the atmosphere for about 90 years , which is long enough to cycle out of the troposphere and into the stratosphere .

Cellular Effects

Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, delayed tiredness, nausea, and vomiting .

Molecular Mechanism

In the stratosphere, 1,1,1-Trichloro-2,2,2-trifluoroethane can be broken up by ultraviolet radiation, generating chlorine radicals (Cl•), which initiate degradation of ozone . This process regenerates Cl• to destroy more O3 . The Cl• will destroy an average of 100,000 O3 molecules during its atmospheric lifetime of 1–2 years .

生物活性

1,1,1-Trichloro-2,2,2-trifluoroethane (also known as Trichlorotrifluoroethane or CFC-113) is a halogenated organic compound primarily used as a refrigerant and solvent. Its unique chemical structure, characterized by three chlorine atoms and three fluorine atoms attached to an ethane backbone, has significant implications for its biological activity. This article reviews the biological effects of this compound, focusing on its mechanisms of action, toxicological profiles, and environmental impacts.

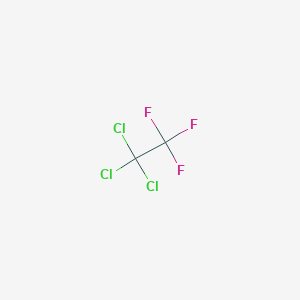

- Molecular Formula : CCl3CF3

- Molecular Weight : 187.39 g/mol

- Boiling Point : 47.6 °C

- Density : 1.49 g/cm³

This compound interacts with biological systems primarily through its effects on cellular membranes and proteins. The halogenated structure allows it to disrupt lipid bilayers and interfere with protein function.

Target Interactions

- Enzymatic Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This inhibition can lead to altered metabolic pathways and accumulation of toxic metabolites in organisms .

- Oxidative Stress : Exposure to this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage .

Acute Toxicity

Studies indicate that acute exposure to high concentrations can lead to symptoms such as dizziness, headaches, and respiratory distress. The compound is classified as having low acute toxicity; however, prolonged exposure may result in more severe health effects.

Chronic Effects

Chronic exposure has been associated with:

- Liver Damage : Animal studies have shown that long-term exposure can lead to hepatotoxicity and alterations in liver enzyme levels.

- Neurotoxicity : Behavioral changes and neurochemical alterations have been observed in animal models following prolonged exposure.

- Endocrine Disruption : There is evidence suggesting that this compound may interfere with endocrine function, potentially affecting reproductive health .

In Vivo Studies

A study conducted on rats exposed to varying concentrations of this compound demonstrated dose-dependent effects on liver function. At lower doses (100 ppm), no significant changes were observed; however, at higher doses (500 ppm), marked liver damage was noted alongside increased levels of liver enzymes indicative of hepatotoxicity .

Environmental Impact

Research has indicated that this compound is persistent in the environment and can contribute to ozone layer depletion. Its stability under photochemical conditions allows it to remain in the atmosphere for extended periods before degradation occurs .

Biochemical Pathways Affected

The biological activity of this compound can disrupt several biochemical pathways:

- Cell Signaling : It can alter signaling pathways involved in cell proliferation and apoptosis.

- Gene Expression : Changes in transcription factor activity have been documented, leading to altered expression of genes related to stress responses and detoxification processes .

Summary Table of Biological Effects

科学研究应用

Chemical Properties and Background

1,1,1-Trichloro-2,2,2-trifluoroethane has the molecular formula and is recognized for its low toxicity and stability. It has been utilized primarily as a solvent and refrigerant due to its effective properties in dissolving organic compounds and its low boiling point.

Industrial Applications

1. Solvent in Cleaning Processes

- Use in Electronics : The compound is widely used in the electronics industry as a cleaning agent for circuit boards and precision instruments. Its ability to dissolve oils and residues without leaving harmful residues makes it ideal for this application.

2. Refrigeration

- Refrigerant Properties : CFC-113a was historically used as a refrigerant due to its favorable thermodynamic properties. Although its use has declined due to environmental regulations concerning ozone depletion, it still serves niche applications where alternatives are not viable.

3. Chemical Intermediate

- Production of Insecticides : this compound acts as a precursor in the synthesis of pyrethroid insecticides such as cyhalothrin and tefluthrin. The chlorinated structure facilitates the formation of these biologically active compounds through further chemical reactions .

Environmental Considerations

Due to its classification as an ozone-depleting substance (ODS), the use of this compound has been heavily regulated under international agreements such as the Montreal Protocol. This has led to a decline in its applications; however, it remains relevant in certain controlled environments where alternatives are not yet available.

Case Studies

Case Study 1: Cleaning Agent in Aerospace

In the aerospace industry, CFC-113a was employed for cleaning metal parts before assembly. A study indicated that its use significantly reduced contamination levels on components compared to alternative solvents. However, due to regulatory pressures, companies have shifted towards more environmentally friendly solvents.

Case Study 2: Insecticide Production

Research highlighted the role of this compound in synthesizing effective insecticides. A case study demonstrated that using this compound improved yield rates during the production of cyhalothrin by facilitating specific chemical transformations under controlled conditions .

Data Tables

| Application | Description | Environmental Impact |

|---|---|---|

| Electronics Cleaning | Used for cleaning circuit boards and precision instruments | Regulated due to ODS status |

| Refrigeration | Historically used as a refrigerant | Banned in many countries |

| Chemical Intermediate | Precursor for pyrethroid insecticides | Limited by regulations |

属性

IUPAC Name |

1,1,1-trichloro-2,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3F3/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSAWIQFTJIYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027148 | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | Ethane, 1,1,1-trichloro-2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

45.5 °C, BP: 45.8 °C at 101.3 kP | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, chloroform, ethyl ether; insoluble in water | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5790 g/cu cm at 20 °C, Density: 1.579 g/mL at 20 °C (liquid) | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

360.0 [mmHg], 360 mm Hg at 25 °C | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

354-58-5, 26523-64-8 | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorotrifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026523648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trichloro-2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorotrifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H0R79HO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14.37 °C | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary chemical reactions involving 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a) in organic synthesis?

A1: CFC-113a acts as a versatile reagent in organic synthesis, particularly in introducing fluorine-containing groups into molecules.

- Addition to Aldehydes: In the presence of catalysts like stannous halides [, ], lead bromide/aluminum [], or zinc [], CFC-113a readily adds to aldehydes. This reaction yields alcohols bearing a CF3CCl2- moiety. These alcohols can be further oxidized to ketones using Jones reagent [, ].

- Formation of Trifluoropropenes and Trifluoropropanols: Using excess zinc with CFC-113a and aldehydes leads to reductive β-elimination, producing 1-substituted 2-chloro-3,3,3-trifluoropropenes and 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols []. Acetic anhydride promotes exclusive formation of trifluoropropenes, while aluminum chloride favors trifluoropropanols [].

- Synthesis of β-Chloro-β-(trifluoromethyl) α,β-Unsaturated Carbonyl Compounds: Reacting trimethylsilyl enol ethers with CFC-113a in the presence of CuCl followed by dehydrochlorination provides β-chloro-β-(trifluoromethyl) α,β-unsaturated carbonyl compounds [].

Q2: How does this compound behave under catalytic reduction conditions?

A2: CFC-113a undergoes catalytic reduction by cobalt(I) salen electrogenerated at a carbon cathode []. This process yields various degradation products, including 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), 2-chloro-1,1,1-trifluoroethane (HCFC-133a), 2-chloro-1,1-difluoroethene (HCFC-1122), and 1,1-difluoroethene (HFC-1132a) []. Interestingly, the salen ligand of the catalyst undergoes modification during this process, with a CF3CCl2- or CF3CHCl- moiety adding to an imino (C=N) bond [].

Q3: Can this compound undergo dimerization?

A3: Yes, CFC-113a can dimerize at elevated temperatures (723 K) over supported nickel catalysts []. This reaction leads to the formation of C4-compounds containing the CF3 group []. 1,1-dichloro-1,2,2,2-tetrafluoroethane, another compound with a CF3 group, also undergoes similar dimerization under these conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。